molecular formula C26H30N2O5S B297424 Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate

Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate

Cat. No. B297424
M. Wt: 482.6 g/mol
InChI Key: JAGWEMFFAMTABA-SMQJIGSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidine derivative that has shown potential in various fields of research.

Mechanism of Action

The mechanism of action of Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and activating signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate in lab experiments include its potential as a therapeutic agent for various diseases and its low toxicity. However, its limitations include its poor solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are various future directions for the research of Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved solubility and stability. It also has potential for use in combination therapy with other drugs for the treatment of various diseases.
Conclusion:
Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate is a thiazolidine derivative that has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial properties, and its potential use in the treatment of diabetes and metabolic disorders. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate involves the reaction of 2-ethoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-ethoxy-4-(2-ethoxyphenoxy)but-2-enoate. This intermediate is then reacted with 2,5-dimethylbenzaldehyde and thiosemicarbazide to form Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate.

Scientific Research Applications

Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of diabetes and metabolic disorders.

properties

Product Name

Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[4-[(E)-[2-(2,5-dimethylphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C26H30N2O5S/c1-6-28-25(30)23(34-26(28)27-20-13-17(4)9-10-18(20)5)15-19-11-12-21(22(14-19)31-7-2)33-16-24(29)32-8-3/h9-15H,6-8,16H2,1-5H3/b23-15+,27-26?

InChI Key

JAGWEMFFAMTABA-SMQJIGSPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)OCC)OCC)/SC1=NC3=C(C=CC(=C3)C)C

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OCC)SC1=NC3=C(C=CC(=C3)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OCC)SC1=NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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